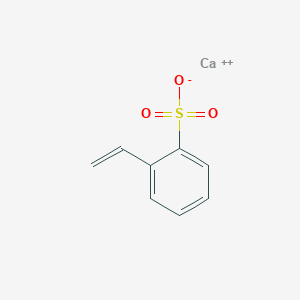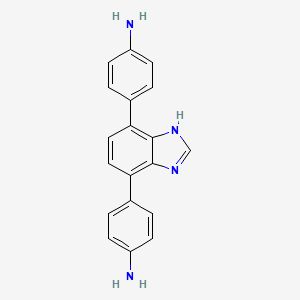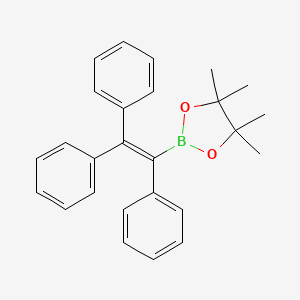![molecular formula C12H18N2O4S2 B3069813 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine CAS No. 1000018-17-6](/img/structure/B3069813.png)
1-[2,4-Bis(methylsulfonyl)phenyl]piperazine
Overview
Description
“1-[2,4-Bis(methylsulfonyl)phenyl]piperazine” is a chemical compound with the molecular formula C12H18N2O4S2 and a molecular weight of 318.41 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring substituted with a phenyl ring at one nitrogen atom. The phenyl ring is further substituted at the 2 and 4 positions with methylsulfonyl groups .Scientific Research Applications
Synthesis and Characterization :
- 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine has been utilized in the sulfomethylation of di-, tri-, and polyazamacrocycles. This process leads to the formation of various substituted products, which can be further used to synthesize mono- and diacetate, phosphonate, and phosphinate derivatives (van Westrenen & Sherry, 1992).
Antioxidant Properties :
- A study conducted on the antioxidant properties of a similar compound, 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine, showed potential as an antioxidant. This suggests that similar piperazine derivatives, including this compound, might exhibit antioxidant properties as well (Prabawati, 2016).
Potential in Anticancer Research :
- Certain piperazine derivatives have shown promise in anticancer research. For example, compounds with a piperazine substituent exhibited significant anticancer activity in studies. This indicates the potential of this compound in similar applications (Turov, 2020).
Bioorganic Chemistry Applications :
- In the field of bioorganic chemistry, derivatives of piperazine, such as 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, have been synthesized for various applications, including antibacterial and biofilm inhibitory activities. This suggests a range of biological applications for this compound (Mekky & Sanad, 2020).
Pharmacokinetics and Metabolism Studies :
- Piperazine derivatives like 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine have been studied for their metabolic pathways in the context of drug development, indicating the potential of this compound in similar pharmacokinetic research (Hvenegaard et al., 2012).
Pest Control Research :
- Research on phenylpiperazine derivatives, which includes compounds similar to this compound, has shown acaricidal activity. This indicates potential applications in pest control and agricultural sciences (Suzuki et al., 2021).
Properties
IUPAC Name |
1-[2,4-bis(methylsulfonyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-19(15,16)10-3-4-11(12(9-10)20(2,17)18)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHNMARLZQGRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301263547 | |
| Record name | 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-17-6 | |
| Record name | 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide](/img/structure/B3069745.png)


![(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic Acid](/img/structure/B3069765.png)
![1,1'-(5'-(4-(1H-Imidazol-1-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-imidazole)](/img/structure/B3069772.png)


![1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine](/img/structure/B3069816.png)
![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3069822.png)



